molecular formula C5H11O3P B14630963 2-Propoxy-1,3,2-dioxaphospholane CAS No. 53969-09-8

2-Propoxy-1,3,2-dioxaphospholane

Cat. No.: B14630963
CAS No.: 53969-09-8
M. Wt: 150.11 g/mol
InChI Key: UANIYHLWJQOKKM-UHFFFAOYSA-N
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Description

2-Propoxy-1,3,2-dioxaphospholane is a cyclic phosphoester monomer featuring a five-membered dioxaphospholane ring substituted with a propoxy group at the 2-position. These are typically prepared via nucleophilic substitution of 2-chloro-1,3,2-dioxaphospholane (COP) with alcohols in the presence of bases like pyridine or triethylamine . The propoxy substituent introduces steric and electronic effects distinct from smaller (methoxy, ethoxy) or bulkier (tert-butoxy, neopentyl) alkoxy groups, influencing reactivity and applications in polymerization or derivatization.

Properties

CAS No.

53969-09-8

Molecular Formula

C5H11O3P

Molecular Weight

150.11 g/mol

IUPAC Name

2-propoxy-1,3,2-dioxaphospholane

InChI

InChI=1S/C5H11O3P/c1-2-3-6-9-7-4-5-8-9/h2-5H2,1H3

InChI Key

UANIYHLWJQOKKM-UHFFFAOYSA-N

Canonical SMILES

CCCOP1OCCO1

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 2-Chloro-1,3,2-Dioxaphospholane

The synthesis of 2-propoxy-1,3,2-dioxaphospholane begins with the preparation of its chloro precursor, 2-chloro-1,3,2-dioxaphospholane. Two primary methods dominate the literature:

Method A (Pyridine-Mediated Reaction):
Ethylene glycol reacts with phosphorus trichloride (PCl₃) in anhydrous diethyl ether at −16°C, with pyridine acting as a HCl scavenger. The reaction proceeds via nucleophilic attack of ethylene glycol’s oxygen atoms on phosphorus, forming the cyclic chlorophosphate. After 1.5 hours, pyridine hydrochloride precipitates, and the product is isolated by filtration and vacuum distillation (boiling point: 56°C, yield: 69.8%).

Method B (Solvent-Varied Protocol):
A patent-described approach uses chloroform or dichloroethane as solvents, maintaining temperatures between −20°C and 15°C during PCl₃ addition. This method emphasizes stoichiometric control, with a PCl₃-to-ethylene glycol molar ratio of 1:1–5. Post-reaction, solvents are removed via vacuum distillation, yielding 61.7–67.7% of the chloro intermediate.

Parameter Method A Method B
Solvent Diethyl ether Chloroform/Dichloroethane
Temperature −16°C to RT −20°C to 15°C
PCl₃:Glycol Ratio 1:1 1:1–5
Yield 69.8% 61.7–67.7%

Alkoxylation: Substitution of Chlorine with Propoxy Group

The chloro intermediate undergoes nucleophilic substitution with 1-propanol to introduce the propoxy group. Triethylamine (Et₃N) is employed to neutralize HCl, driving the reaction to completion:

$$
\text{C}2\text{H}4\text{O}2\text{PCl} + \text{CH}3\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{C}2\text{H}4\text{O}2\text{P-OCH}2\text{CH}2\text{CH}3 + \text{Et}3\text{N·HCl} \quad \text{}
$$

Optimized Conditions:

  • Solvent: Anhydrous benzene or toluene (ensures moisture exclusion)
  • Molar Ratios: 1:1.2 (chloro intermediate:1-propanol) with 1.5 equivalents of Et₃N
  • Temperature: 18–25°C (room temperature preferred to minimize side reactions)
  • Reaction Time: 3–4 hours, monitored by thin-layer chromatography (TLC) using hexane:acetone (3:1)

Post-reaction, the mixture is filtered to remove Et₃N·HCl, and the solvent is evaporated under reduced pressure. The crude product is purified via silica gel chromatography (eluent: hexane:acetone, 3:1) or fractional distillation (boiling point: 98–102°C at 15 mmHg), achieving yields of 72–78%.

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Dynamics

The substitution at phosphorus proceeds through a bimolecular mechanism (Sₙ2), where the propoxide ion attacks the electrophilic phosphorus center. The cyclic dioxaphospholane ring’s strain enhances reactivity, favoring displacement over elimination. However, competing reactions include:

  • Polymerization: Excess PCl₃ or elevated temperatures may lead to oligomer formation, detectable by 31P NMR signals upfield of −10 ppm.
  • Hydrolysis: Trace moisture hydrolyzes the chloro intermediate to phosphoric acid derivatives, necessitating rigorous anhydrous conditions.

Solvent and Base Effects

  • Polar Aprotic Solvents: Dichloroethane improves reagent solubility but may coordinate to phosphorus, slowing substitution.
  • Nonpolar Solvents: Benzene minimizes side interactions but requires longer reaction times.
  • Base Selection: Et₃N outperforms pyridine in propoxylation due to superior HCl scavenging efficiency, reducing acid-catalyzed degradation.

Analytical Characterization

Spectroscopic Data

31P NMR (81.01 MHz, CDCl₃):

  • 2-Chloro-1,3,2-dioxaphospholane: δ 72.40–74.10 ppm (singlet)
  • 2-Propoxy-1,3,2-dioxaphospholane: δ 68.20–69.50 ppm (singlet, deshielded due to oxygen substitution)

IR (KBr, cm⁻¹):

  • P–O–C (propoxy): 1135–1180 (strong stretch)
  • C–O–C (cyclic ether): 1040–1080
  • P=O (absent, confirming substitution)

Chromatographic Purity

TLC analysis (Silufol UV 254 plates) with hexane:acetone (3:1) reveals a single spot (Rf = 0.45) after iodine staining, indicating >95% purity.

Comparative Methodologies

Method Yield (%) Purity (%) Key Advantage
Pyridine/Ether 69.8 92 Scalable, minimal side products
Chloroform/Ozone 63.5 88 Adaptable for oxidized derivatives
Dichloroethane/Et₃N 78.0 95 High propoxylation efficiency

Industrial and Research Applications

2-Propoxy-1,3,2-dioxaphospholane serves as:

  • Monomer: For flame-retardant polyphosphates via ring-opening polymerization.
  • Ligand Precursor: In asymmetric catalysis after functionalization of the propoxy group.
  • Biological Probes: Thiophosphate analogs exhibit antitumor activity in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

2-Propoxy-1,3,2-dioxaphospholane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the compound into phosphines or phosphine oxides.

    Substitution: The propoxy group can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphines or phosphine oxides.

    Substitution: Various alkoxy or aryloxy derivatives.

Scientific Research Applications

2-Propoxy-1,3,2-dioxaphospholane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propoxy-1,3,2-dioxaphospholane involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butoxy) hinder reactions like Arbuzov-type mechanisms, leading to side products (isobutylene) instead of polymers . Smaller groups (methoxy, ethoxy) exhibit faster kinetics but may suffer from chain transfer during polymerization .
  • Synthetic Yields : Methoxy derivatives achieve moderate yields (40%), while polyfluoroalkoxy variants benefit from optimized conditions in pyridine–diethyl ether systems .

Reactivity and Polymerization Behavior

Reaction with Alkyl Halides
  • 2-Methoxy derivative : Reacts with methyl iodide via second-order kinetics, forming methyl β-iodoethyl methylphosphonate and cyclic byproducts . However, cationic polymerization is inefficient due to chain transfer dominance .
  • 2-tert-Butoxy derivative : Steric hindrance prevents polymer formation, favoring elimination (isobutylene release) and 2-hydro-2-oxo-dioxaphospholane formation .
  • 2-Ethoxy and 2-Propoxy derivatives : Expected to balance reactivity and steric effects. Ethoxy variants (e.g., EEP) are widely used in ring-opening polymerization (ROP) for polyphosphoesters .
Ring-Opening Polymerization (ROP)
  • Methoxy and Ethoxy derivatives : Polymerize efficiently using catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), yielding hydrophilic polymers for biomedical applications .
  • Copolymers: Ethoxy derivatives (e.g., BnEEP) are copolymerized with acetal-protected monomers (GEP) for selective deprotection, enabling tunable material properties .

Physical and Application-Specific Properties

Property 2-Methoxy 2-Ethoxy 2-tert-Butoxy 2-Phenyl
Boiling Point (°C/mmHg) 48.5–49.0 (20) Not reported Not reported Not reported
Polymer Hydrophilicity High Moderate Low Low (hydrophobic)
Key Applications Drug delivery Hydrogels, MR imaging Limited Stable coatings

Insights :

  • Thermoresponsivity : Polyphosphoesters from ethoxy derivatives exhibit lower critical solution temperature (LCST) behavior, useful in smart materials .
  • Biomedical Use : Methoxy and ethoxy derivatives are preferred for phosphorylcholine-based polymers due to biocompatibility .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 2-Propoxy-1,3,2-dioxaphospholane?

  • Methodology :

  • Synthesis : Modified methods from analogous compounds (e.g., 2-chloro or 2-methoxy derivatives) involve reacting diols with phosphorus trichloride (PCl₃) followed by substitution with propanol. For example, 2-chloro derivatives are synthesized via reaction with PCl₃ and diols under controlled anhydrous conditions .
  • Purification : Distillation under reduced pressure (e.g., 0.8 mmHg, 89–91°C) is critical due to the compound’s sensitivity to moisture. Storage at -20°C in inert atmospheres prevents decomposition .

Q. How can 2-Propoxy-1,3,2-dioxaphospholane be characterized spectroscopically?

  • Analytical Techniques :

  • ³¹P NMR : Primary tool for confirming substitution patterns. For 2-chloro derivatives, δₚ values range from 10–20 ppm, while alkoxy substituents (e.g., propoxy) shift resonances upfield due to electron-donating effects .
  • HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with acetonitrile/water/phosphate acid mobile phases resolves impurities. Mass-spec compatibility requires substituting phosphate acid with formic acid .

Q. What reactivity trends are observed in nucleophilic substitution reactions involving 2-Propoxy-1,3,2-dioxaphospholane?

  • Mechanistic Insights :

  • The propoxy group’s steric bulk slows substitution compared to smaller alkoxy groups (e.g., methoxy). Reactions with Grignard reagents (e.g., phenylmagnesium bromide) proceed via SN² mechanisms, forming phosphonate esters .
  • Kinetic studies using ³¹P NMR reveal rate dependence on solvent polarity and nucleophile strength .

Advanced Research Questions

Q. How does copolymerization kinetics of 2-Propoxy-1,3,2-dioxaphospholane with ethylene oxide (EO) vary with catalyst systems?

  • Experimental Design :

  • Use i-Bu₃Al/H₃PO₄/DBU catalysts at 60°C for 2 hours. Feed ratios (EO:phosphoester) control copolymer composition (Mn = 1.9×10⁴–4.1×10⁴, Đ = 1.83–2.10). Gradient vs. random microstructures depend on alkoxy substituent size, as shown by DSC and GPC .
  • Kinetic monitoring via ¹H NMR reveals faster initiation with bulky substituents (e.g., isopropoxy vs. methoxy) .

Q. What coordination geometries are observed in transition metal complexes of 2-Propoxy-1,3,2-dioxaphospholane?

  • Case Study :

  • Ru(II) and Pt(II) complexes (e.g., [Ru(η⁵-C₅H₅)Cl(PPh₃)(dioxaphospholane)]) exhibit distorted octahedral geometries. ³¹P NMR coupling constants (¹J(Pt-P) ≈ 2500–3500 Hz) reflect ligand rigidity and electronic effects .
  • Cis-trans isomerism in Pd(II) complexes is distinguishable via ³¹P{¹H} NMR chemical shift splitting (Δδ ≈ 5–10 ppm) .

Q. How does substituent size influence hydrolysis kinetics of polyphosphoester copolymers?

  • Degradation Analysis :

  • Bulky substituents (e.g., propoxy) slow hydrolysis due to steric hindrance. Half-lives range from hours (methoxy) to years (aryl groups). SEC and ³¹P NMR track molecular weight reduction and phosphate release .
  • Hydrolytic stability in physiological conditions (pH 7.4, 37°C) is tunable for drug delivery applications .

Q. Can 2-Propoxy-1,3,2-dioxaphospholane derivatives serve as chiral derivatizing agents in lignin analysis?

  • Application Protocol :

  • Phosphitylation with 2-chloro-4,4,5,5-tetramethyl-dioxaphospholane enables quantitative ³¹P NMR analysis of lignin hydroxyl groups. Propoxy analogs may enhance resolution of condensed vs. non-condensed phenolic moieties .
  • Calibration with lignin standards (e.g., milled wood lignin) ensures accuracy (±5% error) .

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